molecular formula C15H19Cl2N5O B5495058 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine

Cat. No. B5495058
M. Wt: 356.2 g/mol
InChI Key: JJDQHANBLBBDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to a class of drugs called morpholine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has also been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has several advantages for use in lab experiments. It has potent anti-cancer activity against various types of cancer cells, and it has been shown to be effective at low concentrations. However, there are also some limitations to its use in lab experiments. 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine is a relatively new compound, and its exact mechanism of action is not well understood. It is also expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine. One area of research is to further explore its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Another area of research is to investigate its potential therapeutic applications in other diseases, such as neurological disorders and inflammation. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine in clinical trials.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine involves a multi-step process using various chemical reagents and solvents. The detailed synthesis method has been described in several scientific papers, and it involves the use of techniques such as column chromatography, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several preclinical studies have shown that 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-[3-(5-methyltetrazol-1-yl)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N5O/c1-11-18-19-20-22(11)6-2-5-21-7-8-23-15(10-21)12-3-4-13(16)14(17)9-12/h3-4,9,15H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDQHANBLBBDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CCCN2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine

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